molecular formula C19H24N6O2 B608917 DprE1-IN-2 CAS No. 1615713-87-5

DprE1-IN-2

货号 B608917
CAS 编号: 1615713-87-5
分子量: 368.44
InChI 键: BLNAAWXUNQHVNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“DprE1-IN-2” is a potent inhibitor of DprE1, an enzyme that plays important roles in the biosynthesis of the mycobacterium cell wall . It has shown great potential in the development of new regimens for tuberculosis (TB) treatment .


Synthesis Analysis

The synthesis of DprE1 inhibitors involves an integrated molecular modeling strategy, which combines computational bioactivity fingerprints and structure-based virtual screening . Two lead compounds, B2 and H3, were identified that could inhibit DprE1 and thus kill Mycobacterium smegmatis in vitro .


Molecular Structure Analysis

The molecular structure of DprE1-IN-2 is complex and unique. It is involved in the synthesis of arabinogalactan, an essential constituent of the Mtb cell wall . The unique structural characteristics for ligand binding and association with DprE2 make developing new clinical compounds challenging .


Chemical Reactions Analysis

DprE1 inhibitors can block arabinan synthesis, thus provoking cell lysis and bacterial death . Both covalent and non-covalent inhibitors have been identified . The chemical reactions involved in the inhibition of DprE1 are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of DprE1-IN-2 are complex. It has a molecular weight of 368.43 and a chemical formula of C19H24N6O2 . It is a solid substance with a solubility of ≥ 33 mg/mL in DMSO .

科学研究应用

Antitubercular Drug Discovery

“DprE1-IN-2” is related to Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1), an enzyme protein associated with a vital step of epimerisation in mycobacterial cell wall biosynthesis . This enzyme is a recent target identified for effective antitubercular drug discovery .

Application

The main application of DprE1 and its inhibitors, including “DprE1-IN-2”, is in the development of new drugs to treat tuberculosis (TB). TB is a major worldwide concern, and the control of this disease has become more critical due to the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis .

Method of Application

The method of application involves the use of DprE1 inhibitors in the development of antitubercular therapies. These inhibitors play an important role in most useful antitubercular therapies that are in clinical advancement .

Results or Outcomes

The outcomes of this research could lead to the development of more effective treatments for TB. However, as of my last update in 2021, DprE1 is a recent target which was identified in 2009 but unfortunately it is neither explored nor crossed phase II .

In-Silico Drug Discovery

In-silico approaches are being used to identify potential DprE1 inhibitors, including DprE1-IN-2 .

Application

The goal of this research is to find potential DprE1 inhibitors through in-silico approaches. This involves building pharmacophore and 3D-QSAR models using reported azaindole derivatives of DprE1 inhibitors .

Method of Application

The method involves virtual screening of the chEMBL database using the best pharmacophore hypothesis. Molecules with good phase scores are further evaluated by molecular docking studies for their ability to bind to the DprE1 enzyme .

Results or Outcomes

Based on their binding affinities, the best hits are subjected to the calculation of free-binding energies, pharmacokinetic, and druglikeness evaluations. The top hits are selected to predict their inhibitory activities via the developed 3D-QSAR model .

Drug-Resistant Tuberculosis Treatment

DprE1 has evolved as a new competent target that could be exploited for drug discovery to tackle the problem of drug-resistant tuberculosis (TB) .

Application

The goal of this research is to find potential DprE1 inhibitors that can be used to treat drug-resistant TB. This involves blocking the biosynthetic process of the mycobacterial cell wall .

Method of Application

The method involves the use of DprE1 inhibitors in the development of therapies for drug-resistant TB. These inhibitors play an important role in most useful antitubercular therapies that are in clinical advancement .

Results or Outcomes

The outcomes of this research could lead to the development of more effective treatments for drug-resistant TB. However, as of my last update in 2021, DprE1 is a recent target which was identified in 2009 but unfortunately it is neither explored nor crossed phase II .

安全和危害

According to the safety data sheet, DprE1-IN-2 is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to eyes, skin, and respiratory tract .

属性

IUPAC Name

1-[[6-(dimethylamino)-5-methylpyrimidin-4-yl]methyl]-N-(2-hydroxyethyl)-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNAAWXUNQHVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DprE1-IN-2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。